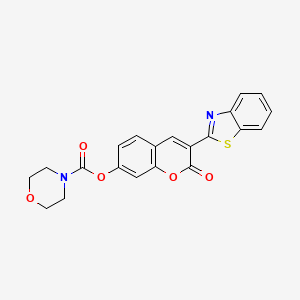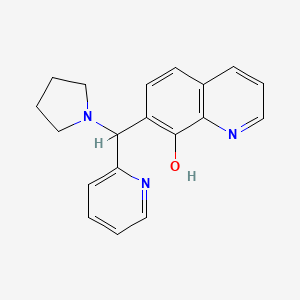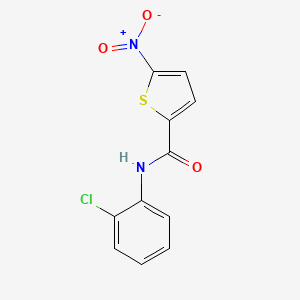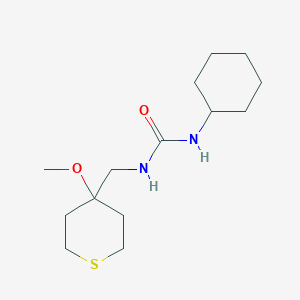
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, is not directly described in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound's characteristics. The first paper discusses a side product in the synthesis of a benzothiazinone, which is a class of new anti-tuberculosis drug candidates . The second paper details the synthesis, structural characterization, and theoretical calculations of a compound with a piperidinyl methanone core, similar to the one in the compound of interest . These papers suggest that the compound of interest may also have potential pharmaceutical applications and that its piperidinyl methanone core is a relevant feature for its structural and chemical properties.
Synthesis Analysis
While the exact synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is not detailed in the provided papers, the synthesis of related compounds involves substitution reactions and is characterized by spectroscopic techniques . The synthesis likely involves multiple steps, including the formation of the piperidinyl methanone core and subsequent functionalization with the phenyl triazolyl and thiophen-3-yloxy groups.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which show that the piperidine ring can adopt a chair conformation . This suggests that the compound of interest may also exhibit a similar conformation. The geometry around certain atoms, such as sulfur in the related compound, is distorted tetrahedral, which could imply that the compound of interest might also exhibit interesting geometric features around its heteroatoms.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions for the compound of interest. However, the related compounds exhibit inter- and intramolecular hydrogen bonds, as well as other non-covalent interactions such as C—Cl···π and π···π interactions . These findings suggest that (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone may also participate in similar non-covalent interactions, which could affect its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be partially inferred from the related compounds. The crystal structure of the related compound is stabilized by various non-covalent interactions, and its thermal properties indicate stability in a certain temperature range . Theoretical calculations, such as density functional theory, have been used to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which are crucial for understanding the chemical reactivity and stability of the compound . These analyses suggest that the compound of interest may also exhibit a stable crystal structure and defined electronic properties that could be relevant for its potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A novel series of triazole analogues of piperazine, including structures similar to (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. These compounds have shown significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Drug Discovery and Molecular Docking Studies
Research on similar compounds has involved detailed spectral characterization, DFT calculations, and molecular docking studies to understand their antibacterial activity. These studies aid in the rational design of novel compounds with potential therapeutic applications, particularly in combating bacterial infections (Shahana & Yardily, 2020).
Structural Characterization in Drug Synthesis
The structural characterization of side products in drug synthesis, such as in the case of (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone, provides valuable insights into the chemical processes involved in the development of new pharmaceuticals. These studies are crucial for understanding the complexities of drug synthesis and for optimizing the production of desired therapeutic compounds (Eckhardt et al., 2020).
Liquid Crystal Properties and Material Science
Research into the liquid crystal properties of certain triazolylferrocene derivatives demonstrates the potential of similar compounds for applications in material science. The study of these properties can lead to the development of new materials with specific optical and electronic characteristics, useful in a wide range of technological applications (Zhao, Guo, Chen, & Bian, 2013).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of the antimicrobial and antioxidant activities of novel compounds, including those related to (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, contribute to the discovery of new therapeutic agents. These activities are crucial for addressing the ongoing challenges of antibiotic resistance and oxidative stress-related diseases (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Mecanismo De Acción
Target of Action
Without specific studies on this compound, it’s difficult to identify its primary targets. Compounds containing a 1,2,3-triazole ring, such as this one, are known to exhibit a broad range of biological activities . They have been found in many important synthetic drug molecules, suggesting they could interact with a variety of biological targets .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, the 1,2,3-triazole ring could form a bond with a target molecule, leading to changes in the target’s function .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to influence a variety of pathways due to their broad biological activity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad biological activity of similar compounds, the effects could potentially be quite diverse .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the 1,2,3-triazole ring could be affected by the pH of the environment .
Direcciones Futuras
The future directions in the research of triazoles involve the discovery and development of more effective and potent agents, especially in the field of medicinal chemistry . The ability of triazoles to form hydrogen bonds with different targets presents opportunities for improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Propiedades
IUPAC Name |
(2-phenyltriazol-4-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(17-12-19-22(20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)24-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQCWOOGQOUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)
![2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2541263.png)

![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)
![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

![N-(3-Chlorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2541273.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)
